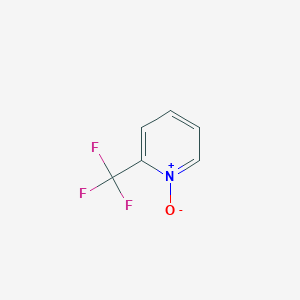

2-(Trifluoromethyl)pyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4F3NO |

|---|---|

Molecular Weight |

163.10 g/mol |

IUPAC Name |

1-oxido-2-(trifluoromethyl)pyridin-1-ium |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-3-1-2-4-10(5)11/h1-4H |

InChI Key |

QIZSMXWVUDFDMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C(=C1)C(F)(F)F)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Pyridine 1 Oxide

Direct Oxidation Strategies for the Pyridine (B92270) Nitrogen Atom of 2-(Trifluoromethyl)pyridine (B1195222) Precursors

The most direct route to 2-(Trifluoromethyl)pyridine 1-oxide involves the N-oxidation of 2-(trifluoromethyl)pyridine. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making the nitrogen atom less nucleophilic and thus more challenging to oxidize compared to unsubstituted or electron-rich pyridines. Consequently, strong oxidizing conditions are typically required.

Peroxidative Approaches to this compound Synthesis

Peroxy acids are common reagents for the N-oxidation of pyridines. For electron-deficient substrates, forcing conditions or highly reactive systems are often necessary.

Hydrogen Peroxide (H₂O₂): The use of hydrogen peroxide, an environmentally benign oxidant, often requires activation by acids or metal catalysts. Systems like H₂O₂ in acetic acid or trifluoroacetic acid can achieve the oxidation of deactivated pyridines. researchgate.netnih.gov The combination of urea-hydrogen peroxide (UHP), a stable solid source of H₂O₂, with trifluoroacetic anhydride (B1165640) (TFAA) is an effective method for oxidizing electron-deficient pyridines. researchgate.netrsc.org This system generates a potent peroxyacid in situ. Another approach involves catalysis with methyltrioxorhenium (MTO), which can facilitate oxidation with H₂O₂ under milder conditions than traditional methods. arkat-usa.org

Organic Peroxy Acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of various pyridine derivatives. arkat-usa.org Due to the reduced nucleophilicity of the nitrogen in 2-(trifluoromethyl)pyridine, the reaction may require elevated temperatures and longer reaction times to achieve high conversion.

Table 1: Peroxidative Oxidation of 2-(Trifluoromethyl)pyridine

| Oxidizing System | Typical Conditions | Notes |

|---|---|---|

| H₂O₂ / Acetic Acid | Heating | Classic method, may require forcing conditions for deactivated substrates. researchgate.net |

| Urea-Hydrogen Peroxide (UHP) / TFAA | Organic solvent (e.g., CH₂Cl₂) | Efficient for electron-deficient pyridines. researchgate.netresearchgate.net |

| H₂O₂ / Methyltrioxorhenium (MTO) | Catalytic MTO, solvent | Metal-catalyzed system allowing for milder conditions. arkat-usa.org |

| m-CPBA | Chlorinated solvent (e.g., CHCl₃, CH₂Cl₂) | A common and generally reliable reagent. arkat-usa.org |

Alternative Oxidative Methodologies for this compound Formation

Beyond peroxidative methods, other powerful oxidizing systems have been developed, particularly for challenging substrates.

Rhenium-Catalyzed Oxidation: Rhenium-based catalysts, in combination with sources of oxygen other than H₂O₂, can be highly effective. For instance, sodium percarbonate serves as an ideal and efficient oxygen source for the N-oxidation of tertiary nitrogen compounds in the presence of rhenium catalysts. organic-chemistry.org

Trifluoromethanesulfonic Anhydride System: A potent reagent combination of trifluoromethanesulfonic anhydride (Tf₂O) and sodium percarbonate has been specifically developed for the oxidation of highly electron-deficient pyridines to their corresponding N-oxides. researchgate.net This method generates a strong peracid in situ under conditions suitable for substrates with various functional groups. researchgate.net

Other Reagents: Other oxidizing agents reported for pyridine N-oxidation include Caro's acid (peroxymonosulfuric acid), sodium perborate, and dimethyldioxirane (DMD). arkat-usa.orgorganic-chemistry.org

Trifluoromethylation Routes Leading to this compound

An alternative synthetic strategy involves introducing the trifluoromethyl group onto a pre-formed pyridine 1-oxide ring. This approach leverages the modified reactivity of the pyridine ring upon N-oxidation.

Installation of the Trifluoromethyl Group onto Pre-formed Pyridine 1-oxide Scaffolds

Direct trifluoromethylation of pyridine 1-oxide can be achieved using various electrophilic or radical trifluoromethylating agents. The N-oxide group directs functionalization primarily to the C2 and C4 positions.

Hypervalent Iodine Reagents: Togni's reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are effective for the trifluoromethylation of a wide range of nucleophiles, including pyridine N-oxides. enamine.netwikipedia.org These reactions can be promoted by metal catalysts or proceed under thermal conditions. researchgate.netacs.org

Sulfonium Salts: Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are powerful electrophilic trifluoromethylating agents. enamine.netrsc.org They can be employed in photoredox-catalyzed radical trifluoromethylation reactions. enamine.netresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating trifluoromethyl radicals from inexpensive and readily available sources like trifluoroacetic anhydride (TFAA). nih.govnih.gov In some systems, pyridine N-oxide derivatives themselves can act as redox triggers to facilitate the decarboxylation of TFAA, generating the CF₃ radical for subsequent addition to an aromatic core. researchgate.netnih.govmdpi.com

Table 2: C-H Trifluoromethylation of Pyridine 1-oxide

| Reagent/System | Method | Target Position |

|---|---|---|

| Togni Reagent II | Metal-catalyzed or thermal | C2 |

| Umemoto Reagent I | Photoredox catalysis | C2 |

| TFAA / Photocatalyst | Visible-light photoredox catalysis | C2/C4 |

De novo Construction of the Pyridine Ring Incorporating Trifluoromethyl Functionality

This approach involves assembling the 2-(trifluoromethyl)pyridine ring from acyclic, trifluoromethyl-containing building blocks. The resulting pyridine can then be oxidized to the target N-oxide as described in Section 2.1.

Kröhnke Pyridine Synthesis: A multicomponent Kröhnke reaction provides a route to 2-trifluoromethyl pyridines. This method can involve the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate. researchgate.net

Cyclocondensation Reactions: The synthesis of the trifluoromethylpyridine core can be achieved through the cyclocondensation of smaller, fluorinated building blocks. researchoutreach.org A common precursor is ethyl 4,4,4-trifluoro-3-oxobutanoate, which can be reacted with various components to assemble the pyridine ring. researchoutreach.orgnih.gov Subsequent N-oxidation of the formed 2-(trifluoromethyl)pyridine yields the desired product.

Strategic Functional Group Transformations in the Synthesis of this compound

This strategy involves the synthesis of a substituted pyridine, followed by chemical modification to install the trifluoromethyl group, and finally N-oxidation. The most prominent example of this is based on industrial processes for producing trifluoromethylpyridines.

The synthesis often begins with 2-picoline (2-methylpyridine). The methyl group is exhaustively chlorinated to form 2-(trichloromethyl)pyridine. This intermediate then undergoes a halogen-exchange (HALEX) reaction, typically using a fluoride source like hydrogen fluoride (HF), to convert the -CCl₃ group into the -CF₃ group, yielding 2-(trifluoromethyl)pyridine. nih.gov The final step is the N-oxidation of the pyridine nitrogen, as detailed in Section 2.1, to furnish this compound. This multi-step sequence allows for the large-scale production of the key 2-(trifluoromethyl)pyridine precursor from simple starting materials. nih.gov

Emerging and Sustainable Approaches in the Synthesis of this compound

The pursuit of green and sustainable chemistry has spurred the development of innovative synthetic methodologies across the chemical industry. For the synthesis of specialized compounds like this compound, research is shifting from traditional, often harsh, reaction conditions to more efficient, safer, and environmentally benign alternatives. Emerging fields such as photoredox catalysis, continuous flow synthesis, and biocatalysis represent the forefront of this transformation, offering novel pathways that promise enhanced control, scalability, and reduced environmental impact.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of challenging chemical bonds under remarkably mild conditions. This approach utilizes light energy to drive chemical reactions, often with high selectivity and efficiency, minimizing the need for high temperatures and stoichiometric, aggressive reagents.

A significant advancement relevant to trifluoromethylation involves the use of pyridine N-oxide derivatives in conjunction with an inexpensive and abundant trifluoromethyl source, trifluoroacetic anhydride (TFAA). nih.govsemanticscholar.org In this methodology, a photocatalyst absorbs visible light and initiates an electron transfer process. The acylation of a pyridine N-oxide derivative by TFAA creates a species that can be reductively activated, leading to a decarboxylation event that generates the key trifluoromethyl radical (•CF3). nih.gov This radical can then engage with various substrates. This strategy is notable for its operational simplicity and scalability, with successful applications demonstrated on a kilogram scale. nih.govnih.gov The use of an inexpensive CF3 source like TFAA is a key advantage for large-scale applications. semanticscholar.orgnih.gov

Key features of this photocatalytic approach include its tolerance of air and moisture in certain cases and the generation of pyridine as a benign byproduct, which can eliminate the need for an external base. semanticscholar.org Research has shown that modifying the pyridine N-oxide structure, such as using 4-phenylpyridine N-oxide, can improve reaction yields by promoting the formation of photoactive electron donor-acceptor (EDA) complexes, potentially reducing or eliminating the need for transition-metal catalysts. nih.gov

Table 1: Photocatalytic Trifluoromethylation of Heteroarenes using Pyridine N-oxide and TFAA This table illustrates the yields of various trifluoromethylated products achieved under photocatalytic conditions, demonstrating the potential of this method.

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-(tert-Butyl) 2-Methyl 1H-pyrrole-1,2-dicarboxylate | 1-(tert-Butyl) 2-Methyl 5-(Trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate | 63 | nih.gov |

| N-Phenylpyrrole | 1-Phenyl-2-(trifluoromethyl)-1H-pyrrole | 85 | semanticscholar.org |

| Indole | 3-(Trifluoromethyl)-1H-indole | 72 | semanticscholar.org |

| Caffeine | 8-(Trifluoromethyl)caffeine | 68 | semanticscholar.org |

Continuous Flow Synthesis

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers superior control over reaction parameters such as temperature, pressure, and mixing. acs.orguc.pt This precise control leads to enhanced safety, higher reproducibility, and often, improved yields and purities. The small reactor volumes significantly mitigate the risks associated with highly exothermic or hazardous reactions. uc.pt

For the synthesis of trifluoromethylated heterocycles, flow chemistry provides a robust and scalable platform. acs.org The modular nature of flow systems allows for multi-step sequences where intermediates are generated and consumed in a continuous process without isolation, improving time and resource efficiency. uc.pt For instance, a one-pot, continuous-flow synthesis of trifluoromethylated imidazopyridines has been developed, optimizing parameters such as temperature, pressure, and reagent stoichiometry to achieve quantitative yields. acs.org In this process, separate streams of reactants are pumped, mixed, and passed through a heated, pressurized coil reactor to drive the reaction to completion in a fraction of the time required for batch synthesis. acs.org

Table 2: Optimization of Continuous Flow Synthesis for a Trifluoromethylated Imidazopyridine Data showing the effect of reaction parameters on product yield in a continuous flow system.

| Temperature (°C) | Pressure (bar) | TFAA:TEA Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| 80 | 1 | 1.2:1.3 | 80 | acs.org |

| 80 | 6 | 2.4:2.6 | >99 | acs.org |

Biocatalysis

Biocatalysis leverages the exceptional selectivity and efficiency of enzymes to perform complex chemical transformations. Operating under mild conditions of temperature and pH in aqueous environments, enzymes offer a highly sustainable alternative to conventional chemical catalysts. While the direct enzymatic synthesis of this compound is not yet established, advances in the field demonstrate the potential for biocatalytic trifluoromethylation.

Recent research has shown that nonheme iron enzymes can be engineered to generate trifluoromethyl radicals from hypervalent iodine reagents, such as the Togni reagent. chemrxiv.org These enzymes can then control the subsequent reaction, for example, directing an enantioselective trifluoromethyl azidation of alkenes with high precision. chemrxiv.org This work opens a new frontier in organofluorine synthesis by demonstrating that the catalytic machinery of metalloenzymes can be harnessed for radical trifluoromethylation reactions, a transformation previously unknown in nature. chemrxiv.org The ability to create C(sp3)–CF3 bonds with high enantioselectivity is a significant achievement. chemrxiv.org The application of similar principles could one day lead to enzymes capable of directly functionalizing pyridine rings or their N-oxides.

Table 3: Substrate Scope for Enantioselective Biocatalytic Alkene Trifluoromethyl Azidation This table highlights the efficiency and selectivity of an engineered nonheme iron enzyme for generating trifluoromethylated products.

| Alkene Substrate | Product Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|

| Styrene derivative (p-methoxystyrene) | 53 | 95:5 | chemrxiv.org |

| Styrene derivative (p-bromostyrene) | 73 | 96:4 | chemrxiv.org |

| Styrene derivative (p-nitrostyrene) | 41 | 94:6 | chemrxiv.org |

| Indene | 66 | 94:6 | chemrxiv.org |

These emerging methodologies, while at different stages of development, collectively point toward a future of more sustainable and efficient chemical manufacturing. Their application to the synthesis of this compound and related compounds could lead to safer processes, reduced waste, and novel chemical entities.

Elucidation of Reactivity and Mechanistic Pathways of 2 Trifluoromethyl Pyridine 1 Oxide

Nucleophilic Reactivity at the Pyridine (B92270) Ring of 2-(Trifluoromethyl)pyridine (B1195222) 1-oxide

The electron-withdrawing nature of the trifluoromethyl group, coupled with the electronic effects of the N-oxide moiety, significantly activates the pyridine ring towards nucleophilic attack. This activation, however, is not uniform across the ring, leading to distinct regioselectivity in substitution and addition reactions.

Regioselectivity and Scope in Nucleophilic Additions to 2-(Trifluoromethyl)pyridine 1-oxide

Nucleophilic additions to the pyridine ring of this compound are governed by the electronic influence of both the N-oxide and the trifluoromethyl group. The N-oxide functionality directs nucleophilic attack to the 2- and 4-positions. researchgate.net The strongly electron-withdrawing trifluoromethyl group at the 2-position further deactivates this position towards nucleophilic attack and sterically hinders it. Consequently, nucleophilic attack is predominantly directed to the C4 and C6 positions.

The scope of nucleophiles that can participate in these reactions is broad and includes organometallic reagents, amines, and various carbon and heteroatom nucleophiles. For instance, the addition of Grignard reagents to pyridinium (B92312) compounds is a well-established method for the synthesis of substituted dihydropyridines. nih.gov

The regioselectivity of these additions can be influenced by the choice of reagent and reaction conditions. For example, the direct metalation of 2-(trifluoromethyl)pyridine with different reagents can lead to selective functionalization at either the 3- or 6-position. capes.gov.br While this is not a direct nucleophilic addition to the N-oxide, it illustrates the possibility of controlling regiochemistry in related systems.

Electrophilic Reactivity and Aromatic Substitution Patterns of this compound

The N-oxide group in pyridine N-oxides is known to activate the 4-position for electrophilic aromatic substitution, while the pyridine nitrogen itself is deactivated towards electrophiles. researchgate.net However, the presence of the strongly deactivating trifluoromethyl group at the 2-position significantly influences the outcome of electrophilic substitution reactions on this compound.

Computational studies on the nitration of pyridine N-oxide with the nitronium ion (NO₂⁺) have shown that the reaction proceeds via a stepwise polar mechanism. rsc.org The kinetic product is the ortho-nitro compound, but under conditions where explicit solvation of the N-oxide oxygen occurs, the para-substituted product is favored, which aligns with experimental observations. rsc.org For this compound, the deactivating effect of the CF₃ group would be expected to disfavor electrophilic attack at all positions, making such reactions challenging.

Experimental work on the nitration of substituted pyridines has shown that the yields of β-nitropyridines are generally higher when using nitric acid in trifluoroacetic anhydride (B1165640) compared to dinitrogen trioxide. researchgate.net Specifically, the nitration of 3,5-dichloropyridine (B137275) followed by further transformations highlights synthetic routes to substituted nitropyridines. scribd.com While not directly on this compound, these studies provide context for electrophilic substitution patterns on substituted pyridines. A known related compound is 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine. nih.gov

Reactivity at the N-Oxide Moiety of this compound

The N-oxide functionality in this compound is a key reactive center, participating in a variety of transformations including oxygen transfer and rearrangement reactions.

Oxygen Transfer Reactions Initiated by this compound

Pyridine N-oxides can act as oxygen transfer agents, a reactivity that is modulated by the substituents on the pyridine ring. The electron-withdrawing trifluoromethyl group in this compound is expected to enhance the oxidizing ability of the N-oxide. Pyridine N-oxides have been used in conjunction with trifluoroacetic anhydride (TFAA) to promote trifluoromethylation reactions, where the N-oxide acts as a stoichiometric redox trigger. nih.gov

In the context of metal-catalyzed oxidations, nickel complexes with perfluoroalkyl ligands have shown the ability to mediate oxygen transfer from molecular oxygen to various organic substrates. nih.gov While this example does not directly involve this compound as the oxidant, it demonstrates the principle of oxygen transfer involving perfluoroalkylated compounds. The deoxygenation of pyridine N-oxides is a common reaction, often achieved using reagents like zinc. arkat-usa.org

Rearrangement Pathways Involving the N-Oxide Functionality

Pyridine N-oxides are known to undergo rearrangement reactions, particularly when treated with acylating agents like acetic anhydride or trifluoroacetic anhydride. A classic example is the Boekelheide reaction, where α-picoline-N-oxides rearrange to form hydroxymethylpyridines. wikipedia.org This reaction proceeds through an initial acylation of the N-oxide oxygen, followed by a [3.3]-sigmatropic rearrangement. wikipedia.org

In the case of this compound, the presence of the trifluoromethyl group instead of a methyl group at the 2-position precludes a direct Boekelheide-type rearrangement. However, rearrangements involving other positions or different mechanistic pathways could still be possible. For instance, thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide is known to proceed via concerted nih.govjst.go.jp and wikipedia.orgwikipedia.org sigmatropic rearrangements. scribd.comarkat-usa.org Studies on the reaction of N-oxides of trifluoromethylated pyridines with acetic anhydride have shown that the effect of the trifluoromethyl group is very marked. jst.go.jp

Radical Reactions and Single-Electron Transfer Processes Involving this compound

The chemistry of this compound and related pyridine N-oxides is significantly influenced by their ability to participate in radical reactions and single-electron transfer (SET) processes. These pathways open up unique avenues for chemical transformations, particularly in the realm of C-H functionalization and trifluoromethylation.

Under photochemical conditions, pyridine N-oxide derivatives can act as precursors to highly reactive radical species. nih.gov The formally negatively charged oxygen atom makes them amenable to single-electron oxidation to generate pyridine N-oxy radicals. nih.gov This SET process is a cornerstone of their reactivity, enabling them to act as potent hydrogen atom transfer (HAT) agents. nih.govacs.org

A notable application of this reactivity is in photocatalytic trifluoromethylation reactions. nih.gov In a process utilizing trifluoroacetic anhydride (TFAA) in concert with a pyridine N-oxide derivative and a photocatalyst like Ru(bpy)₃Cl₂, a trifluoromethyl radical (•CF₃) is generated. The mechanism involves the acylation of the pyridine N-oxide, which then quenches the photoexcited catalyst. This reduced species fragments, releasing a carboxyl radical that rapidly extrudes carbon dioxide to form the key •CF₃ intermediate. nih.gov It has also been proposed that the reaction can proceed through the photoexcitation of electron donor-acceptor (EDA) complexes formed between the acylated N-oxide and an electron-rich arene. nih.gov

Furthermore, pyridine N-oxides, in synergistic combination with an acridinium (B8443388) photoredox catalyst, can serve as HAT precursors for the functionalization of tertiary, secondary, and even strong primary C-H bonds. acs.org The process is initiated by the generation of a pyridine N-oxy radical through a SET event, which then abstracts a hydrogen atom from a C-H substrate to form a carbon-centered radical. nih.gov This radical can then engage in further reactions, such as addition to a protonated heteroarene in a Minisci-type pathway. nih.gov

The table below summarizes key radical reactions involving pyridine N-oxide derivatives, which are analogous to the expected reactivity of this compound.

Table 1: Radical Processes Involving Pyridine N-Oxide Derivatives

| Reaction Type | Role of Pyridine N-Oxide | Key Radical Intermediate(s) | Application |

|---|---|---|---|

| Photocatalytic Trifluoromethylation | Precursor to radical initiator | •CF₃, Acylated N-oxide radical anion | Trifluoromethylation of (hetero)arenes nih.gov |

| C-H Alkenylation/Alkylation | Hydrogen Atom Transfer (HAT) catalyst precursor | Pyridine N-oxy radical, Substrate carbon radical | Giese-type additions acs.org |

| C-H Heteroarylation | Precursor for HAT agent | Pyridine N-oxy radical | Functionalization of C-H bonds nih.gov |

| α-Trifluoromethoxylation | Oxidant/Precursor to OCF₃ source | OCF₃ radical | Trifluoromethoxylation of ketones nih.gov |

Mechanistic Investigations of Key Transformations Involving this compound

Mechanistic studies have been crucial in understanding and optimizing the transformations involving this compound and its analogs. These investigations often reveal complex pathways involving single-electron transfer, radical intermediates, and the formation of electron donor-acceptor (EDA) complexes.

In photocatalytic trifluoromethylation reactions using pyridine N-oxides and trifluoroacetic anhydride (TFAA), mechanistic insights point to two potential pathways. nih.gov The primary proposed mechanism involves the initial acylation of the N-oxide with TFAA to form an N-(trifluoroacetoxy)pyridinium species. This species is a better electron acceptor than TFAA itself and can be reduced via SET from a photoexcited catalyst (e.g., [Ru(bpy)₃]²⁺*). The resulting radical anion rapidly fragments, eliminating pyridine and a trifluoroacetate (B77799) radical, which decarboxylates to generate the trifluoromethyl radical (•CF₃). nih.gov

An alternative, catalyst-free pathway is also proposed, which relies on the formation of an EDA complex. This complex can arise between the acylated N-oxide and a second equivalent of the N-oxide or with an electron-rich substrate. nih.gov Direct photoexcitation of this EDA complex facilitates the SET, leading to the same radical intermediates and subsequent trifluoromethylation. The high dependence on photon flux observed in these reactions supports a photochemically driven process. nih.gov

Visible light-induced deoxygenation and hydroxymethylation of pyridine N-oxides provide another example of a mechanistically complex transformation. acs.org A plausible mechanism begins with the excitation of a photocatalyst, which then reduces the pyridine N-oxide via SET to generate a radical anion. Concurrently, the oxidized photocatalyst abstracts a hydrogen atom from the alcohol solvent (e.g., methanol), regenerating the catalyst and forming a hydroxymethyl radical. This radical then adds to the pyridine N-oxide radical anion, leading to the final product after a series of steps. acs.org

The table below outlines the key mechanistic steps for significant transformations involving pyridine N-oxide derivatives.

Table 2: Mechanistic Pathways of Key Transformations

| Transformation | Key Mechanistic Steps | Proposed Intermediates | Supporting Evidence |

|---|---|---|---|

| Photocatalytic Trifluoromethylation | 1. Acylation of N-oxide with TFAA. nih.gov 2. SET from photoexcited catalyst to acylated N-oxide. nih.gov 3. Fragmentation to form •CF₃ radical. nih.gov | N-(trifluoroacetoxy)pyridinium, Acylated N-oxide radical anion, Trifluoroacetate radical | Observation of EDA complexes, High dependence on photon flux nih.gov |

| Photocatalytic C-H Functionalization | 1. Formation of EDA complex between protonated heteroarene and N-oxide. nih.gov 2. Photoinduced SET to generate N-oxy radical. nih.gov 3. Hydrogen atom abstraction from C-H substrate by N-oxy radical. nih.govacs.org 4. Radical addition to protonated heteroarene. nih.gov | Pyridine N-oxy radical, Carbon-centered substrate radical | Trapping of radical intermediates rsc.org |

| Visible-Light Induced Hydroxymethylation | 1. Photoexcitation of catalyst. acs.org 2. SET from excited catalyst to N-oxide to form radical anion. acs.org 3. H-atom abstraction from alcohol by oxidized catalyst to form hydroxymethyl radical. acs.org 4. Combination of radical species. acs.org | N-oxide radical anion, Hydroxymethyl radical | Reaction inhibition by radical scavengers, Fluorescence quenching studies |

Strategic Applications of 2 Trifluoromethyl Pyridine 1 Oxide in Complex Organic Synthesis

2-(Trifluoromethyl)pyridine (B1195222) 1-oxide as a Versatile Building Block for Fluorinated Heterocycles

The presence of the N-oxide functionality dramatically alters the reactivity of the pyridine (B92270) ring, making 2-(trifluoromethyl)pyridine 1-oxide a valuable precursor for a wide array of fluorinated heterocyclic compounds. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, making them susceptible to both nucleophilic and electrophilic attacks. libretexts.orgyoutube.com

Construction of Functionalized Pyridine Derivatives Utilizing this compound

This compound serves as a key intermediate for synthesizing substituted pyridine derivatives that would be difficult to access otherwise. The N-oxide group acts as an activating group that can be readily removed in a subsequent deoxygenation step to yield the desired functionalized pyridine. libretexts.org This strategy allows for the introduction of various substituents onto the pyridine core.

A notable example is the thermal reaction with perfluoropropene. This reaction leads to the formation of 6-(1,2,2,2-tetrafluoroethyl)-2-(trifluoromethyl)pyridine through a deoxygenative functionalization pathway. The reaction proceeds by attack of the N-oxide onto the perfluoropropene, followed by a rearrangement and loss of carbonyl fluoride.

Table 1: Functionalization of Pyridine Rings via N-Oxide Intermediates This table is interactive. Click on the headers to sort.

| N-Oxide Precursor | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Perfluoropropene | 6-(1,2,2,2-Tetrafluoroethyl)-2-(trifluoromethyl)pyridine | Deoxygenative C-H Functionalization | nih.gov |

| Pyridine 1-oxide | Acylating Agent / Nucleophile | Substituted Pyridines | Nucleophilic Substitution / Deoxygenation | libretexts.orgarkat-usa.org |

Ring Transformations and Annulations Mediated by this compound

Beyond simple substitution, this compound can participate in more complex transformations, including ring annulations. These reactions build new ring systems onto the existing pyridine scaffold, providing rapid access to complex polycyclic heterocycles.

In the thermal reaction between 3-halogenated pyridine 1-oxides and perfluoropropene, alongside the expected substitution products, a significant annulated product is formed: 2,2,3-trifluoro-2,3-dihydro-3-trifluoromethylfuro[3,2-b]pyridine. nih.gov This transformation involves a formal [4+2] cycloaddition followed by a rearrangement, showcasing the N-oxide's ability to facilitate the construction of fused ring systems. This demonstrates a powerful method for creating novel, fluorine-containing heterocyclic frameworks from simple pyridine N-oxide precursors.

Role of this compound in Advanced Trifluoromethylation Methodologies

The trifluoromethyl group is a crucial motif in pharmaceuticals and agrochemicals. This compound plays a dual role in this area: as a key component in the development of new trifluoromethylating reagents and as a substrate in highly selective trifluoromethylation reactions.

Development of Trifluoromethylating Reagents Derived from this compound

Recent advancements have utilized pyridine N-oxides as essential components of novel trifluoromethylation systems. One such system involves the combination of a pyridine N-oxide with trifluoroacetic anhydride (B1165640) (TFAA). nih.gov In this process, the N-oxide acts as a stoichiometric redox trigger, reacting with TFAA to generate a trifluoroacetoxy pyridinium (B92312) intermediate. Under photochemical conditions, this intermediate facilitates the decarboxylation of the anhydride to generate a trifluoromethyl radical (•CF₃). nih.gov

This method provides a scalable and practical route for the trifluoromethylation of electron-rich and redox-sensitive substrates, avoiding the need for more expensive, specialized reagents. The pyridine N-oxide is crucial for activating the otherwise stable TFAA, demonstrating its utility in reagent design. nih.gov

Chemo- and Regioselective Trifluoromethylation Strategies Enabled by the Compound

As a substrate, this compound offers a platform for highly regioselective C-H trifluoromethylation. The N-oxide group activates the pyridine ring towards nucleophilic attack, directing incoming groups to the C2 and C4 positions. libretexts.orgyoutube.comacs.org However, with the C2 position already occupied by a CF₃ group, functionalization is strongly directed to the C4 and C6 positions.

For instance, direct C-H trifluoromethylation of N-heteroaromatic N-oxides can be achieved with high regioselectivity. acs.org By activating the N-oxide with trifluoromethyldifluoroborane, a nucleophilic trifluoromethyl source can be added selectively. This approach allows for the synthesis of poly-trifluoromethylated pyridines under mild conditions, a transformation that is challenging to achieve through other means. The N-oxide is instrumental in controlling the position of the incoming trifluoromethyl group. acs.org

Table 2: Regioselective Trifluoromethylation of N-Oxide Heterocycles This table is interactive. Click on the headers to sort.

| Substrate | Trifluoromethylating System | Position of Trifluoromethylation | Key Feature | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | Togni's Reagent / NiCl₂ | C2 | N-Oxide directed substitution | libretexts.org |

| Pyridine N-oxide | TMS-CF₃ / BF₃•OEt₂ | C2, C4 | N-Oxide activation | acs.org |

Contributions of this compound to Catalysis and Ligand Design

The unique structural and electronic features of the 2-(trifluoromethyl)pyridine framework, readily accessible from its N-oxide, have been exploited in the fields of organocatalysis and the design of advanced ligands for asymmetric metal catalysis.

Chiral pyridine N-oxides have emerged as a powerful class of nucleophilic organocatalysts. acs.org These catalysts have been successfully employed in various asymmetric transformations, such as the kinetic resolution of sulfoximines. acs.org The N-oxide oxygen acts as the nucleophilic site, while chiral scaffolding around the pyridine ring induces enantioselectivity. The incorporation of a trifluoromethyl group at the C2 position can fine-tune the electronic properties and steric environment of the catalyst, potentially enhancing its activity and selectivity.

Furthermore, the 2-(trifluoromethyl)pyridine scaffold is a key component in a variety of "privileged" chiral ligands, such as Pyridine-Oxazoline (PyOx) ligands. For example, the ligand (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (L1) has been synthesized and used as a highly effective ligand in palladium-catalyzed asymmetric additions of arylboronic acids to cyclic N-sulfonylketimines. acs.org The trifluoromethyl group in such ligands plays a critical role in modulating the electronic properties of the metal center, which in turn influences the catalytic activity and enantioselectivity of the reaction. The synthesis of these ligands often starts from trifluoromethyl-substituted pyridines, which can be prepared using methodologies involving the corresponding N-oxides. nih.gov

This compound as a Component in Metal-Catalyzed Processes

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing moiety that significantly alters the electronic properties of the pyridine ring, making this compound and its isomers valuable components in modern metal-catalyzed reactions. Its utility is demonstrated in roles as both a ligand precursor for tuning catalyst performance and as a reactive component in photoredox-mediated trifluoromethylation reactions.

One of the key applications involves using pyridine N-oxide derivatives in conjunction with trifluoroacetic anhydride (TFAA) to achieve the trifluoromethylation of (hetero)arenes. nih.gov In this process, the pyridine N-oxide acts as a stoichiometric redox trigger. nih.gov The acylation of the pyridine N-oxide by TFAA forms a key intermediate. nih.gov This adduct can then enter a reductive pathway within a photoredox catalytic cycle, facilitating the decarboxylation of the trifluoroacetate (B77799) group to generate a trifluoromethyl radical. nih.gov This method is particularly effective for electron-rich and redox-sensitive substrates. nih.gov The process often employs a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂. nih.gov The viability of this approach for large-scale synthesis has been demonstrated, highlighting its practical utility. nih.gov

The general scheme for this photoredox-mediated trifluoromethylation is presented below:

Scheme 1: Photochemical Trifluoromethylation using a Pyridine N-Oxide/TFAA System

The table below summarizes the results for the trifluoromethylation of various substrates using this system, showcasing its effectiveness.

| Entry | Substrate | Product | Yield (%) |

| 1 | N-Boc-pyrrole | 1-(tert-Butyl) 2-Methyl 5-(Trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate | 63% (¹⁹F NMR Yield) |

| 2 | 1,3,5-Trimethoxybenzene | 1,3,5-Trimethoxy-2-(trifluoromethyl)benzene | 95% |

| 3 | Indole | 3-(Trifluoromethyl)indole | 85% |

| 4 | Anisole | 4-Methoxy-1-(trifluoromethyl)benzene | 60%* |

| 5 | Mesitylene | 1,3,5-Trimethyl-2-(trifluoromethyl)benzene | 88% |

| Data derived from a study on photochemical perfluoroalkylation with pyridine N-oxides and TFAA. nih.gov Yields are isolated unless noted. | |||

| Furthermore, the trifluoromethylpyridine scaffold is integral to the design of advanced ligands for transition metal catalysis. The introduction of a CF3 group at the 5-position of a pyridine-oxazoline (PyOx) ligand (a structural isomer of the titular compound) creates an electron-poor ligand system. nih.gov This electronic modification enhances the catalytic activity of metals like palladium, copper, and nickel in various asymmetric reactions. nih.gov For instance, palladium complexes with such ligands are effective in conjugate additions and Heck-related cascade reactions, while copper(I) complexes catalyze conjugate additions to isocyanoalkenes. nih.gov The electron-withdrawing nature of the trifluoromethyl group is crucial for the ligand's performance in these catalytic transformations. nih.gov |

Ancillary Roles of this compound in Organocatalytic Systems

In organocatalysis, pyridine N-oxides have emerged as efficient nucleophilic catalysts, and while this compound itself is a key structural motif, the broader class of chiral pyridine N-oxides demonstrates significant ancillary roles, often in conjunction with trifluoromethylated reagents. acs.orgacs.org Their function hinges on the nucleophilicity of the N-oxide oxygen atom. acs.org

A prominent example is the use of chiral 4-arylpyridine-N-oxides as catalysts in the asymmetric N-acylative kinetic resolution of sulfoximines. acs.orgacs.org In this system, the pyridine N-oxide catalyst activates an acyl transfer agent, such as 3,5-bis(trifluoromethyl)benzoyl chloride. acs.org The catalyst forms a highly reactive O-acyloxypyridinium cation intermediate. acs.org This intermediate is the active species that acylates one enantiomer of the racemic sulfoximine (B86345) at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product with high enantiomeric excess. acs.org

The proposed catalytic cycle involves the nucleophilic attack of the pyridine N-oxide on the acyl chloride, followed by the enantioselective acylation of the sulfoximine. acs.org The hydrogen-bonding capability of the catalyst's N-H moiety is also believed to play a role in achieving high stereocontrol. acs.org

The effectiveness of this organocatalytic system is detailed in the table below, which presents data from the kinetic resolution of various sulfoximines.

| Entry | Substrate (Sulfoximine) | Acylated Product Yield (%) | Acylated Product ee (%) | Recovered Substrate Yield (%) | Recovered Substrate ee (%) | Selectivity Factor (s) |

| 1 | S-Methyl-S-phenylsulfoximine | 48 | 92 | 47 | 90 | 83 |

| 2 | S-(4-Bromophenyl)-S-methylsulfoximine | 47 | 93 | 45 | 93 | 129 |

| 3 | S-Methyl-S-(naphthalen-2-yl)sulfoximine | 47 | 96 | 46 | >99 | 320 |

| 4 | S-Ethyl-S-phenylsulfoximine | 48 | 92 | 48 | 93 | 91 |

| 5 | S-Benzyl-S-phenylsulfoximine | 47 | 82 | 49 | 80 | 25 |

| Data derived from a study on pyridine-N-oxide-catalyzed N-acylative kinetic resolution of sulfoximines using 3,5-bis(trifluoromethyl)benzoyl chloride as the acylating agent. acs.org | ||||||

| This application showcases the ancillary, yet critical, role of the pyridine N-oxide structure in facilitating a powerful organocatalytic transformation. The interplay with a trifluoromethylated reagent underscores how these two classes of compounds can be combined to achieve high levels of efficiency and stereoselectivity in modern organic synthesis. acs.org |

Theoretical and Computational Investigations of 2 Trifluoromethyl Pyridine 1 Oxide

Electronic Structure and Bonding Analysis of 2-(Trifluoromethyl)pyridine (B1195222) 1-oxide

The electronic structure and bonding of 2-(Trifluoromethyl)pyridine 1-oxide are significantly influenced by the interplay of the aromatic pyridine (B92270) N-oxide ring and the strongly electron-withdrawing trifluoromethyl group. Computational chemistry provides powerful tools to elucidate these features, offering insights into the molecule's reactivity and properties.

Quantum Chemical Calculations of Electronic Density and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of molecules like this compound. Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute electronic properties. researchgate.net

Electron Density Distribution: The electron density is expected to be polarized towards the electronegative oxygen and fluorine atoms. The N-oxide group increases the electron density on the oxygen atom and influences the distribution within the pyridine ring. The trifluoromethyl group, a potent electron-withdrawing substituent, significantly reduces the electron density on the C2 carbon and, to a lesser extent, on the rest of the aromatic ring through inductive effects. smolecule.com A molecular electrostatic potential (MEP) map would likely show a region of high negative potential around the N-oxide oxygen, indicating a site susceptible to electrophilic attack, and regions of positive potential around the hydrogen atoms and the trifluoromethyl group.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining the chemical reactivity. For pyridine N-oxide derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-orbital. The presence of the trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine 1-oxide. This lowering of the LUMO energy would make the molecule a better electron acceptor.

Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Method/Basis Set |

| Dipole Moment (μ) | ~4-5 D | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | ~ -7.0 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | ~ -1.5 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | ~ 5.5 eV | DFT/B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative and based on typical values for similar fluorinated pyridine N-oxides. Actual values would require specific quantum chemical calculations.

Insights into Aromaticity and Electron Distribution in this compound

Pyridine is an aromatic heterocycle with a π electron structure similar to benzene. pressbooks.pub The nitrogen atom is sp2-hybridized, contributing one electron to the aromatic π system, while its lone pair resides in an sp2 orbital in the plane of the ring and does not participate in the aromaticity. libretexts.orgyoutube.com The oxidation of the nitrogen atom to form a pyridine N-oxide modifies the electronic structure but generally preserves the aromatic character. The N-oxide can act as both a π-donor and a σ-acceptor, influencing the electron distribution.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a vital tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. ucl.ac.uk For this compound, this approach can predict reaction pathways, identify key intermediates and transition states, and explain observed reactivity and selectivity.

Prediction and Analysis of Transition States and Reaction Energetics

Theoretical calculations can map the potential energy surface of a reaction, allowing for the identification of stationary points, including reactants, products, intermediates, and transition states. For reactions involving this compound, such as nucleophilic or electrophilic substitutions, computational methods can determine the activation energies and reaction enthalpies.

For instance, in an electrophilic aromatic substitution reaction, the calculations would model the formation of the sigma complex (a key intermediate) and the subsequent transition state for proton loss to restore aromaticity. The presence of the N-oxide and trifluoromethyl groups would significantly influence the stability of these intermediates and the corresponding activation barriers for attack at different ring positions. Studies on the nitration of pyridine-N-oxide have shown that such reactions proceed through a stepwise polar mechanism involving a tetrahedral cation intermediate. rsc.org

Illustrative Energetics for a Hypothetical Electrophilic Bromination Reaction

| Reaction Step | Position of Attack | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Formation of Sigma Complex | C4 (para to N-oxide) | 15-20 | -5 to -10 |

| Formation of Sigma Complex | C6 (ortho to N-oxide) | 18-23 | -3 to -8 |

| Formation of Sigma Complex | C3/C5 (meta to N-oxide) | 25-30 | +2 to -2 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational studies. The relative energies would depend on the specific electrophile and computational methodology.

Conformational Landscapes and Intramolecular Interactions

The conformational flexibility of this compound is primarily associated with the rotation of the trifluoromethyl group around the C-C bond. While this rotation is generally considered to have a low energy barrier, computational scans of the potential energy surface can identify the most stable conformers and the transition states connecting them.

Predictive Modeling of Reactivity Patterns and Selectivity for this compound

Predictive modeling, based on the electronic structure and reaction mechanism calculations, can forecast the reactivity and selectivity of this compound in various chemical transformations.

Reactivity Indices: Fukui functions and dual descriptors, derived from conceptual DFT, are powerful tools for predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound:

Electrophilic Attack: The site with the highest value of the Fukui function for electrophilic attack (f+) is predicted to be the most susceptible. This is likely to be the N-oxide oxygen or the C4 and C6 positions of the ring, which are activated by the N-oxide group.

Nucleophilic Attack: The site with the highest value of the Fukui function for nucleophilic attack (f-) is the most probable target. The electron-withdrawing trifluoromethyl group makes the C2 position and the carbon of the CF3 group itself potential sites for nucleophilic attack.

Regioselectivity: The regioselectivity of reactions can be predicted by comparing the activation energies for attack at different positions on the pyridine ring. The combination of the activating effect of the N-oxide group (directing to C2, C4, and C6) and the deactivating effect of the trifluoromethyl group (at C2 and influencing the rest of the ring) will determine the ultimate regiochemical outcome. For electrophilic substitution, attack at the C4 position is often favored in pyridine N-oxides. researchgate.net For nucleophilic substitution, the C2 and C6 positions are generally activated by the N-oxide functionality.

Future Directions and Advanced Research Perspectives for 2 Trifluoromethyl Pyridine 1 Oxide

Innovations in Green Chemistry Approaches for 2-(Trifluoromethyl)pyridine (B1195222) 1-oxide Synthesis

The increasing demand for trifluoromethyl-containing compounds necessitates the development of more sustainable and environmentally benign synthetic methods. researchoutreach.orgresearchoutreach.org Traditional approaches for the synthesis of trifluoromethylpyridines often involve harsh reaction conditions, such as high temperatures and the use of hazardous reagents. nih.gov Future research is geared towards greener alternatives that minimize waste, reduce energy consumption, and utilize less toxic materials.

Key areas of innovation in the green synthesis of 2-(Trifluoromethyl)pyridine 1-oxide and its precursors include:

Catalytic Methods: The development of novel catalysts is crucial for improving the efficiency and selectivity of trifluoromethylation reactions. This includes the exploration of transition metal-based catalysts and organocatalysts to facilitate the introduction of the trifluoromethyl group under milder conditions. nih.govresearchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for process automation and scalability. nih.govyoutube.com Applying flow chemistry to the synthesis of 2-(Trifluoromethyl)pyridine and its subsequent N-oxidation can lead to higher yields, reduced reaction times, and minimized by-product formation.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Biocatalytic approaches, such as enzymatic oxidation, could provide a highly selective and environmentally friendly route to this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can accelerate reaction rates and improve yields in various organic transformations. nih.gov Its application to the synthesis of pyridine (B92270) derivatives demonstrates the potential for more efficient and rapid production. nih.gov

| Synthetic Approach | Key Features | Potential Advantages in Green Chemistry | Relevant Research Areas |

|---|---|---|---|

| Traditional Halogen Exchange | Involves chlorination followed by fluorination of picoline derivatives. nih.gov | Well-established industrial process. | Process optimization to reduce waste and energy consumption. |

| Vapor-Phase Catalysis | Simultaneous chlorination/fluorination at high temperatures using transition metal catalysts. nih.gov | Can provide good yields in a single step. nih.gov | Development of more active and stable catalysts, optimization of reaction conditions. |

| Cyclocondensation Reactions | Assembly of the pyridine ring from a trifluoromethyl-containing building block. researchoutreach.orgresearchgate.net | Offers modularity and access to a variety of substituted pyridines. orgsyn.org | Discovery of new building blocks and reaction conditions. |

| Photoredox Catalysis | Uses visible light to initiate radical reactions for trifluoromethylation. nih.govnih.gov | Mild reaction conditions, potential for high selectivity. youtube.com | Development of new photocatalysts and understanding of reaction mechanisms. |

| Electrochemical Synthesis | Utilizes electricity to drive chemical transformations. rsc.org | Avoids the use of stoichiometric chemical oxidants or reductants. | Development of efficient and selective electrochemical methods for C-N bond formation and cyclization. rsc.org |

Discovery of Novel Reactivity and Unexplored Transformations of this compound

The presence of both the electron-withdrawing trifluoromethyl group and the N-oxide functionality imparts unique reactivity to this compound. ontosight.ai While some of its reactions are known, there remains a vast, unexplored landscape of chemical transformations.

Future research in this area will likely focus on:

Photoredox Catalysis: The ability of pyridine N-oxides to act as stoichiometric redox triggers in photochemical reactions opens up new avenues for functionalization. nih.govnih.gov Investigating the photoredox-catalyzed reactions of this compound could lead to the discovery of novel C-H functionalization, cross-coupling, and difunctionalization reactions. acs.org The generation of pyridine N-oxy radicals through single-electron oxidation has been shown to enable the regioselective carbohydroxylation and aminohydroxylation of α-olefins. acs.org

Electrophilic and Nucleophilic Activation: The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, primarily at the 2- and 4-positions. researchgate.net Exploring the reactions of this compound with a wider range of electrophiles and nucleophiles could yield novel substituted pyridines that are otherwise difficult to synthesize.

Radical Reactions: The trifluoromethyl group can influence the stability and reactivity of radical intermediates. Studying the radical reactions of this compound could lead to the development of new methods for introducing this important functional group into organic molecules.

Pericyclic Reactions: The unique electronic nature of this compound may allow it to participate in various pericyclic reactions, such as cycloadditions and sigmatropic rearrangements, leading to the formation of complex heterocyclic systems.

Expansion of Applications of this compound in Multidisciplinary Chemical Research

The unique properties conferred by the trifluoromethyl group and the N-oxide functionality make this compound and its derivatives attractive candidates for a wide range of applications beyond their current uses. nih.govontosight.ai

Future research is expected to expand its role in:

Medicinal Chemistry: The trifluoromethyl group is a well-known bioisostere that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.combohrium.com this compound can serve as a key intermediate in the synthesis of novel pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents. nih.govontosight.ainih.gov The N-oxide functionality itself can be critical for the biomedical applications of molecules, potentially increasing water solubility or acting as a prodrug. acs.orgnih.gov

Agrochemicals: Trifluoromethylpyridines are already established as important structural motifs in herbicides, insecticides, and fungicides. nih.govresearchoutreach.orgresearchoutreach.orgresearchgate.net Research into new derivatives of this compound could lead to the development of next-generation crop protection agents with improved efficacy and environmental profiles.

Materials Science: The incorporation of fluorine can significantly alter the physical and electronic properties of materials. ontosight.ai this compound can be used as a building block for the synthesis of functional materials such as fluoropolymers, liquid crystals, and organic light-emitting diodes (OLEDs). ontosight.ai The unique electronic properties of pyridine N-oxides, including their ability to participate in single-electron transfer, may also be harnessed in the development of semiconducting polymers and materials for organic solar cells. nih.gov

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Novel drug candidates (e.g., anticancer, antiviral) nih.govontosight.ai | The CF3 group can improve metabolic stability and binding affinity. mdpi.com The N-oxide can enhance solubility and act as a prodrug. acs.orgnih.gov |

| Agrochemicals | New herbicides, insecticides, and fungicides nih.govresearchoutreach.orgresearchoutreach.org | Trifluoromethylpyridines are a known class of potent agrochemicals. researchgate.net |

| Materials Science | Fluoropolymers, liquid crystals, OLEDs ontosight.ai | The CF3 group can impart desirable properties like thermal stability and altered electronic characteristics. ontosight.ai |

| Catalysis | Ligands for transition metal catalysts | The electronic properties of the pyridine ring can be tuned by the CF3 and N-oxide groups, influencing the catalytic activity. |

Integration of this compound into Advanced Synthetic Strategies for Complex Molecules

The development of efficient methods for incorporating this compound into more complex molecular architectures is a key area for future research. This will enable the synthesis of novel compounds with tailored properties for various applications.

Advanced synthetic strategies that could leverage this building block include:

Late-Stage Functionalization: The ability to introduce the 2-(trifluoromethyl)pyridyl moiety into a complex molecule at a late stage of the synthesis is highly desirable. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Research into C-H activation and cross-coupling reactions involving this compound will be crucial in this regard. acs.org

Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. researchgate.net Designing MCRs that incorporate this compound or its precursors would provide a powerful tool for the rapid synthesis of diverse libraries of compounds.

Tandem and Cascade Reactions: These reactions involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot, often leading to a significant increase in molecular complexity. Developing tandem or cascade reactions initiated by the unique reactivity of this compound could provide access to novel and complex heterocyclic scaffolds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(trifluoromethyl)pyridine 1-oxide derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Pd-catalyzed C–H bond arylation is a robust approach for functionalizing trifluoromethylpyridine scaffolds. Key factors include the use of electron-deficient pyridine derivatives to enhance regioselectivity and the choice of directing groups (e.g., aryl halides). For example, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine undergoes arylation with Ir(III) complexes under mild conditions (80–100°C, 12–24 h) using Pd(OAc)₂ as the catalyst and Ag₂CO₃ as an oxidant . Optimizing solvent polarity (e.g., DMF vs. toluene) and stoichiometry of coupling partners can mitigate side reactions.

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

- Methodological Answer : Combined FT-IR, NMR, and UV-Vis spectroscopy are critical. The trifluoromethyl group exhibits distinct NMR shifts (−60 to −65 ppm) and strong C–F stretching vibrations (~1150 cm⁻¹ in IR). For pyridine N-oxides, NMR typically shows deshielding of adjacent protons (e.g., H-2 and H-6 at δ 8.2–8.5 ppm). Comparative analysis with DFT-calculated spectra (e.g., HOMO-LUMO gaps) can resolve ambiguities in electronic transitions .

Q. What are the dominant reactivity patterns of this compound in substitution and coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl and N-oxide groups activate the pyridine ring for nucleophilic substitution at the 4-position. For instance, chlorine substitution in 2-chloro-5-(trifluoromethyl)pyridine occurs via SNAr with amines (e.g., azetidine) in THF at 60°C. Suzuki-Miyaura coupling is feasible with Pd(PPh₃)₄ and aryl boronic acids, though steric hindrance may require bulky ligands like tris-o-furylphosphine (tfp) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group modulate the coordination chemistry of pyridine N-oxide ligands with f-block elements?

- Methodological Answer : Trifluoromethyl groups enhance ligand rigidity and electron deficiency, favoring tridentate or tetradentate binding modes with lanthanides. In NCMPO-decorated pyridine N-oxides, steric hindrance from CF₃ limits denticity, as shown in X-ray structures of [Eu(7)(NO₃)₂] complexes. Spectroscopic titration (e.g., Eu³⁺ luminescence quenching in MeOH) quantifies binding constants ( M) .

Q. What strategies enable regioexhaustive functionalization of this compound for diverse pharmacophore development?

- Methodological Answer : Sequential functionalization via directed ortho-metalation (DoM) is effective. For example, lithiation at −78°C with i-BuLi followed by electrophilic quenching (e.g., cyclohexanone) yields 2-(1-hydroxycyclohexyl) derivatives. Regioselectivity is controlled by the N-oxide’s directing effect, as demonstrated in microanalytical and NMR studies .

Q. How can computational modeling (e.g., DFT, molecular mechanics) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT calculations (B3LYP/6-311++G**) optimize transition states for Pd-catalyzed couplings, revealing energy barriers for oxidative addition (~25 kcal/mol). Molecular mechanics simulations (e.g., MMFF94) assess steric clashes in Ir(III) complexes, guiding ligand design to minimize non-productive binding .

Q. What analytical approaches resolve contradictions in spectroscopic data for structurally similar pyridine N-oxide derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) differentiate regioisomers. For example, 2- vs. 4-substituted trifluoromethylpyridines are distinguished by - HOESY correlations. Conflicting IR absorption bands (e.g., C=O vs. N-O stretches) are resolved via temperature-dependent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.